Butyrophenone, 2'-ethyl-4-((2-hydroxyethyl)amino)-

Catalog No.
S13243315
CAS No.
133845-34-8
M.F
C14H21NO2
M. Wt
235.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyrophenone, 2'-ethyl-4-((2-hydroxyethyl)amino)-

CAS Number

133845-34-8

Product Name

Butyrophenone, 2'-ethyl-4-((2-hydroxyethyl)amino)-

IUPAC Name

1-(2-ethylphenyl)-4-(2-hydroxyethylamino)butan-1-one

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

InChI

InChI=1S/C14H21NO2/c1-2-12-6-3-4-7-13(12)14(17)8-5-9-15-10-11-16/h3-4,6-7,15-16H,2,5,8-11H2,1H3

InChI Key

VLTJWNBASQETRW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(=O)CCCNCCO

Butyrophenone, 2'-ethyl-4-((2-hydroxyethyl)amino)- is a chemical compound belonging to the butyrophenone class, which is characterized by a phenone structure with a butyl side chain. This compound is notable for its potential applications in the medical field, particularly as a respiratory stimulant. It is structurally related to other butyrophenones, which are often utilized in pharmacology for their therapeutic properties.

The chemical behavior of Butyrophenone, 2'-ethyl-4-((2-hydroxyethyl)amino)- includes various reactions typical of amine and phenone functionalities:

  • Oxidation: This compound can undergo oxidation reactions, potentially yielding N-oxides or other oxidized derivatives when treated with oxidizing agents like hydrogen peroxide.
  • Reduction: Reduction processes may convert the compound into secondary amines, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution can occur at the nitrogen atom, allowing for the introduction of various substituents depending on the nucleophile used.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Butyrophenone, 2'-ethyl-4-((2-hydroxyethyl)amino)- exhibits significant biological activity, particularly as a respiratory stimulant. Its mechanism of action involves stimulating chemoreceptors in the carotid body and enhancing respiratory center activity in the brainstem. This leads to increased breathing rates and volumes, making it potentially useful in treating conditions like respiratory depression due to anesthesia or chronic obstructive pulmonary disease.

The synthesis of Butyrophenone, 2'-ethyl-4-((2-hydroxyethyl)amino)- can be achieved through several methods:

  • Asymmetric Synthesis: This method employs chiral catalysts to produce the desired enantiomer directly from prochiral precursors.
  • Resolution of Racemic Mixtures: If a racemic mixture is available, chiral acids can be used to separate the enantiomers effectively.
  • Multi-step Synthesis: Involves several reaction steps, including functional group transformations and coupling reactions to build the final structure.

These methods are chosen based on factors such as yield, purity, and cost-effectiveness.

Butyrophenone, 2'-ethyl-4-((2-hydroxyethyl)amino)- has several applications:

  • Medical Use: Primarily as a respiratory stimulant in clinical settings.
  • Pharmaceutical Research: Investigated for its potential therapeutic effects on various respiratory disorders.
  • Chemical Research: Serves as a chiral building block in synthesizing more complex molecules.

Research into the interaction of Butyrophenone, 2'-ethyl-4-((2-hydroxyethyl)amino)- with biological systems has indicated its role in modulating neurotransmitter release and influencing respiratory physiology. Studies have shown that this compound affects potassium channels in chemoreceptor cells, leading to depolarization and increased neurotransmitter release. Further studies are needed to explore its full pharmacological profile and potential side effects.

Several compounds share structural similarities with Butyrophenone, 2'-ethyl-4-((2-hydroxyethyl)amino)-. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
ButyrophenonePhenone derivativeKnown for antipsychotic effects
DoxapramChiral aminePrimarily used as a respiratory stimulant
HaloperidolButyrophenone derivativeAntipsychotic medication with dopamine receptor antagonism
RisperidoneAtypical antipsychoticSerotonin-dopamine antagonist with broader effects

Butyrophenone, 2'-ethyl-4-((2-hydroxyethyl)amino)- stands out due to its specific application as a respiratory stimulant compared to others that are primarily used for psychiatric conditions or broader pharmacological effects.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

235.157228913 g/mol

Monoisotopic Mass

235.157228913 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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